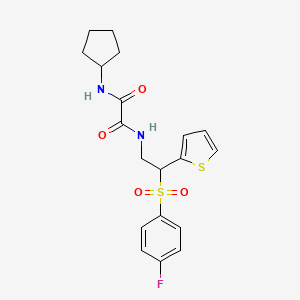

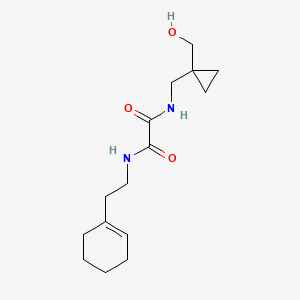

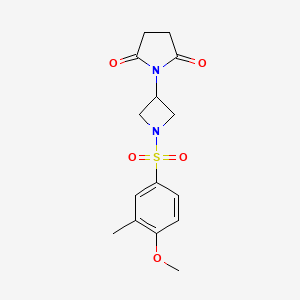

N1-cyclopentyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopentyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in cytokine signaling, and its inhibition has been shown to be effective in the treatment of autoimmune diseases.

Scientific Research Applications

Selective COX-2 Inhibition

A study focused on the synthesis of sulfonamide derivatives, highlighting their potential as selective cyclooxygenase-2 (COX-2) inhibitors. This research is significant for developing treatments for conditions like arthritis and acute pain, underscoring the role of fluorine atoms in enhancing selectivity and potency (Hashimoto et al., 2002).

Fluorinated Compounds in Organic Synthesis

Research on the synthesis and reactivity of fluorinated compounds, such as the preparation of fluorinated [4+2] cycloadducts, sheds light on the utility of fluorine in modifying chemical reactivity and stability. This area is crucial for creating novel materials and pharmaceuticals with enhanced properties (Crowley et al., 1996).

Catalysis and Oxidative Reactions

The study on oxidative enantioselective α-fluorination of aliphatic aldehydes using N-heterocyclic carbene catalysis represents a groundbreaking approach to introducing fluorine atoms into organic molecules, a key step in synthesizing many pharmaceuticals and agrochemicals (Li et al., 2014).

Immunomodulation

A novel synthetic immunomodulator, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, was found to enhance the immune response in various experimental models, indicating the potential application of similar compounds in boosting immune responses against tumors or infections (Wang et al., 1988).

Insecticide Development

Flubendiamide and sulfoxaflor represent a new class of insecticides with novel mechanisms of action, offering effective control against lepidopterous pests and sap-feeding insects, respectively. Research in this area highlights the potential of fluorine-containing compounds in developing safer and more effective pest control solutions (Tohnishi et al., 2005); (Zhu et al., 2011).

properties

IUPAC Name |

N'-cyclopentyl-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S2/c20-13-7-9-15(10-8-13)28(25,26)17(16-6-3-11-27-16)12-21-18(23)19(24)22-14-4-1-2-5-14/h3,6-11,14,17H,1-2,4-5,12H2,(H,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOALYBISNNSLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B2405967.png)

![[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide](/img/structure/B2405970.png)

![N-(3-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2405988.png)

![3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2405989.png)